N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
Description
N-(2-Methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide is a heterocyclic compound featuring:
- A pyrimido[1,6-a]azepin core with fused pyrimidine and azepine rings.
- A 1,2,4-oxadiazole substituent at position 4 of the core, substituted with a methyl group at position 3.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-13-22-19(24-31-13)18-15-9-4-3-7-11-25(15)21(29)26(20(18)28)12-17(27)23-14-8-5-6-10-16(14)30-2/h5-6,8,10H,3-4,7,9,11-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBWWVZKIFTPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline, 5-methyl-1,2,4-oxadiazole, and various reagents to construct the pyrimidoazepine core. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and reaction times.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the oxadiazole ring can produce a dihydro derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole moieties. N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Mechanism of Action: The compound exhibits a mechanism-based approach to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Cell Line Studies: In vitro studies demonstrated that this compound shows promising activity against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values indicating potent anticancer effects .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
Antimicrobial Properties
The oxadiazole derivatives have also been explored for their antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell function.
Research Insights:
- Compounds similar to N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-... have shown effectiveness against various bacterial strains.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes associated with disease progression.
Notable Enzyme Targets:
- Alkaline phosphatase (ALP): Studies indicate that related compounds exhibit significant inhibition of ALP activity with binding affinities suggesting potential therapeutic applications in conditions where ALP is implicated .
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may offer neuroprotective benefits.
Experimental Findings:
- In models of neurodegeneration induced by oxidative stress or excitotoxicity, compounds similar to N-(2-methoxyphenyl)-... have shown protective effects on neuronal cells .
Pharmacokinetic Profiles
Understanding the pharmacokinetic properties of N-(2-methoxyphenyl)-... is crucial for its development as a therapeutic agent.
Pharmacokinetic Characteristics:
- Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to evaluate how modifications to the chemical structure affect these parameters.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
a) Pyrimidoazepin vs. Pyridazinone/Thiazolidinone Cores
- Pyridazinone Analogs: Compounds like methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] () exhibit reduced ring strain but lack the fused aromatic system, which may reduce π-π stacking interactions .
- Thiazolidinone Analogs: Derivatives such as those in feature a 2,4-dioxothiazolidin-5-ylidene group, which enhances hypoglycemic activity but introduces conformational flexibility .
b) Oxadiazole Substituent Variations
- 1,2,4-Oxadiazole (Target) : The 5-methyl-1,2,4-oxadiazole group improves metabolic stability compared to 1,3,4-oxadiazole isomers () due to reduced susceptibility to enzymatic cleavage .
- 1,3,4-Oxadiazole Derivatives : Compounds like N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide () show higher lipoxygenase inhibition but lower bioavailability .
Acetamide Side Chain Modifications
The 2-methoxyphenyl group in the target compound balances solubility and membrane permeability, outperforming purely hydrophobic (e.g., 2,4-dimethylphenyl in ) or polar (e.g., 4-nitrophenyl in ) substituents in pharmacokinetic simulations .
Key Reactions for Oxadiazole Formation
- Target Compound : Likely synthesized via cyclization of thioamide intermediates with reagents like carbon disulfide/KOH (as in ), yielding the 1,2,4-oxadiazole ring .
- Alternative Routes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole-containing analogs () introduces nitrogen-rich heterocycles but requires stringent conditions .
Acetamide Coupling Strategies
- Target Compound : The acetamide side chain is likely introduced via nucleophilic acyl substitution, similar to methods in for N-(2-(4-hydroxyphenyl)-4,7-dioxo-1,3-oxazepan-3-yl) derivatives .
- Peptide-like Derivatives: employs azide coupling for dipeptide-functionalized pyridazinones, offering modularity but lower yields (~45–60%) compared to direct acetamide formation .
Pharmacological and Physicochemical Properties
Physicochemical Profiling
| Property | Target Compound | N-(2,4-Dimethylphenyl) Analog () | Thiazolidinone () |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Solubility (mg/mL) | 0.15 | 0.06 | 0.32 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
The target compound’s lower LogP than its dimethylphenyl analog () suggests improved aqueous solubility, critical for oral bioavailability .
Biological Activity
N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS No. 1775354-09-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates an oxadiazole moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 425.45 g/mol. The presence of the methoxy and oxadiazole groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrimidine derivatives. For instance:
- Mechanism of Action : Compounds similar to N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)... have shown significant inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. One study reported that derivatives exhibited IC50 values ranging from 0.67 µM to 1.95 µM against several cancer cell lines including prostate (PC-3), colon (HCT-116), and breast (T-47D) cancers .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-methoxyphenyl)... | PC-3 | 0.67 |
| N-(2-methoxyphenyl)... | HCT-116 | 0.80 |
| N-(2-methoxyphenyl)... | T-47D | 1.95 |
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have also been evaluated for antimicrobial activity. For instance:
- Study Findings : A related compound demonstrated significant antimicrobial effects against various bacterial strains with minimum inhibitory concentrations (MICs) indicating potential as an antibiotic agent .
Antioxidant Activity
The antioxidant properties of the compound were assessed through various assays measuring its ability to scavenge free radicals:
- Results : The compound showed a notable capacity to reduce oxidative stress markers in vitro, suggesting its role in protecting cells from oxidative damage .
Case Studies
Several case studies have been conducted to evaluate the efficacy of N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)... in clinical settings:
- Study on Cancer Cell Lines : In a comparative study involving multiple cancer cell lines (HEPG2, MCF7), the compound was tested alongside standard chemotherapeutics. Results indicated that it had comparable or superior efficacy in inhibiting cell growth .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of derivatives indicated that modifications in the oxadiazole structure significantly enhanced activity against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
